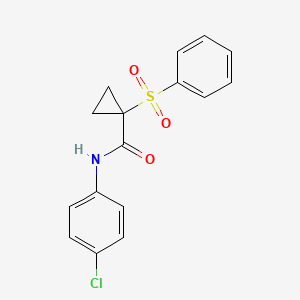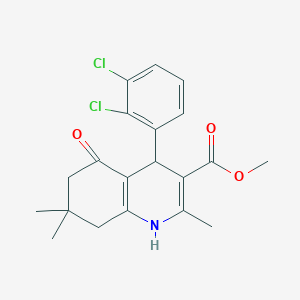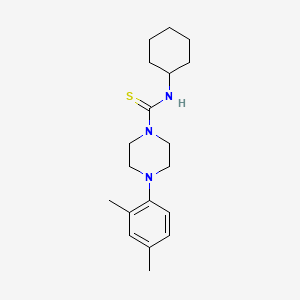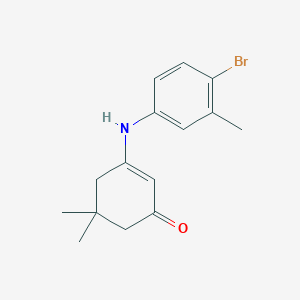
1-(benzenesulfonyl)-N-(4-chlorophenyl)cyclopropane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Benzenesulfonyl)-N-(4-chlorophenyl)cyclopropane-1-carboxamide is a synthetic organic compound characterized by the presence of a benzenesulfonyl group, a chlorophenyl group, and a cyclopropane carboxamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(benzenesulfonyl)-N-(4-chlorophenyl)cyclopropane-1-carboxamide typically involves the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through a cyclopropanation reaction, where an alkene reacts with a carbene or a carbenoid reagent.
Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group can be introduced via sulfonylation, where a sulfonyl chloride reacts with an amine or alcohol.
Attachment of the Chlorophenyl Group: The chlorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a nucleophile displaces a leaving group on a chlorobenzene derivative.
Formation of the Carboxamide: The carboxamide moiety can be formed through an amidation reaction, where a carboxylic acid or its derivative reacts with an amine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of catalysts, solvents, and reaction conditions that are scalable and efficient.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Benzenesulfonyl)-N-(4-chlorophenyl)cyclopropane-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter functional groups, such as reducing a nitro group to an amine.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents such as halides, nucleophiles, and electrophiles can be employed under appropriate conditions, such as varying temperature, solvent, and catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
Applications De Recherche Scientifique
1-(Benzenesulfonyl)-N-(4-chlorophenyl)cyclopropane-1-carboxamide has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activity, including its effects on enzymes, receptors, and cellular processes.
Medicine: Research may explore its potential as a pharmaceutical agent, including its efficacy, safety, and mechanism of action.
Industry: The compound can be used in the development of new materials, such as polymers, coatings, and adhesives.
Mécanisme D'action
The mechanism of action of 1-(benzenesulfonyl)-N-(4-chlorophenyl)cyclopropane-1-carboxamide involves its interaction with specific molecular targets and pathways. This can include binding to enzymes or receptors, modulating their activity, and influencing downstream signaling pathways. The exact mechanism depends on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(4-Chlorophenyl)cyclopropane-1-carboxamide: This compound shares the cyclopropane carboxamide and chlorophenyl groups but lacks the benzenesulfonyl group.
Benzenesulfonyl Chloride: This compound contains the benzenesulfonyl group but lacks the cyclopropane carboxamide and chlorophenyl groups.
N-(4-Chlorophenyl)benzenesulfonamide: This compound contains the benzenesulfonyl and chlorophenyl groups but lacks the cyclopropane carboxamide moiety.
Uniqueness
1-(Benzenesulfonyl)-N-(4-chlorophenyl)cyclopropane-1-carboxamide is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of the benzenesulfonyl group, chlorophenyl group, and cyclopropane carboxamide moiety allows for a diverse range of reactions and applications, distinguishing it from similar compounds.
Propriétés
IUPAC Name |
1-(benzenesulfonyl)-N-(4-chlorophenyl)cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO3S/c17-12-6-8-13(9-7-12)18-15(19)16(10-11-16)22(20,21)14-4-2-1-3-5-14/h1-9H,10-11H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJNYMILCKPCIIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(=O)NC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
7.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID85268582 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5E)-1-(2,4-dichlorophenyl)-5-[(4-propan-2-ylphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B5210696.png)

![3-{1-[(2,2-dimethyl-4-oxo-3,4-dihydro-2H-pyran-6-yl)carbonyl]-4-piperidinyl}-N-(3-pyridinylmethyl)propanamide](/img/structure/B5210705.png)
![2-(N-(4-fluorophenyl)sulfonyl-4-methylanilino)-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B5210706.png)
![3-[4-(Diphenylmethyl)piperazin-1-yl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B5210711.png)

![N-{[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-nitrobenzamide](/img/structure/B5210717.png)
methanone](/img/structure/B5210728.png)
![6-{[4-(tert-butylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]oxy}-2-propyl-3(2H)-pyridazinone](/img/structure/B5210735.png)
![N'-[2-[2-(2,5-dimethylphenoxy)ethoxy]ethyl]ethane-1,2-diamine](/img/structure/B5210743.png)
![1-[(4-methyl-3-nitrophenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5210745.png)
![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]naphthalene-1-carboxamide](/img/structure/B5210746.png)
![N~1~-[2-(benzylthio)ethyl]-N~2~-(2,4-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5210752.png)
